molecular formula C7H6O5 B1216644 2,3,4-Trihydroxybenzoic acid CAS No. 610-02-6

2,3,4-Trihydroxybenzoic acid

Cat. No. B1216644
CAS RN: 610-02-6
M. Wt: 170.12 g/mol
InChI Key: BRRSNXCXLSVPFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2,4,6-Tribromo-3-hydroxybenzoic acid involves a three-step reaction process starting from amino benzoic acid. This process includes bromination, diazo, and hydrolysis steps, leading to a high yield (93.4%) and purity (99.7%) of the final product. The structural characterization of these compounds is typically achieved using spectroscopic methods like IR, ^1H NMR, and ^13C NMR (Feng Yu-chuan, 2012).

Molecular Structure Analysis

The crystal structure of 2,3,4-trihydroxybenzoic acid dihydrate has been determined, showing extensive hydrogen bonding within the structure and evidence for intermolecular π–π interactions between parallel aromatic rings. This compound crystallizes in a centrosymmetric space group with unique hydrogen bonding motifs, highlighting its potential for forming complex supramolecular assemblies (T. Prior & A. Sharp, 2010).

Chemical Reactions and Properties

Various compounds derived from 2,4,6-trihydroxybenzoic acid have been synthesized, demonstrating the compound's versatility in forming structures ranging from discrete molecular units to complex three-dimensional nets. The intramolecular hydrogen bonds present in these derivatives impose a rigid geometry on the ligand, influencing its metal-binding modes (B. Abrahams et al., 2022).

Physical Properties Analysis

The structural insights into anhydrous and monohydrated forms of 2,4,6-trihydroxybenzoic acid, as revealed by Raman and terahertz spectroscopy, provide valuable information on the compound's polymorphism. These studies have shown significant differences in absorption bands and vibrational modes between the anhydrous and hydrated forms, illustrating the compound's complex behavior and interactions (Yong Du et al., 2020).

Chemical Properties Analysis

The degradation of dihydroxybenzoic acid derivatives, such as 2,4-dihydroxybenzoic acid, under various conditions, including the vacuum UV photolysis, highlights the compound's reactivity and the formation of various intermediates. These studies provide insights into the compound's potential for environmental remediation and the underlying mechanisms of its chemical transformations (K. Azrague et al., 2012).

Scientific Research Applications

1. Biological and Medical Applications

2,3,4-Trihydroxybenzoic acid, widely utilized in various fields, has been a subject of interest due to its applications in biological and medical areas. Its role as an antioxidant, evident in its structure and hydrogen bonding, is crucial in many biological processes. The extensive hydrogen bonding and interactions between parallel aromatic rings contribute to its effectiveness as an antioxidant (Prior & Sharp, 2010).

2. Industrial and Chemical Synthesis

In industrial synthetic processes, this compound serves as an intermediate chemical reactant. Its role in the electrochemical oxidation process, as explored in wastewater treatment, highlights its utility in environmental applications. Byproducts of its electrochemical degradation include various acids, demonstrating its reactivity and usefulness in chemical transformations (De Lima Leite et al., 2003).

3. Pharmaceutical and Health-related Research

The compound's pharmacological activities and molecular mechanisms in inflammation-related diseases have been a focal point of research. Its anti-inflammatory properties, involving key signaling pathways like MAPK and NF-κB, indicate potential applications in treating various diseases. The compound's low toxicity and wide range of bioactivities, including antimicrobial and anticancer properties, make it a promising candidate for future pharmaceutical developments (Bai et al., 2020).

Mechanism of Action

Target of Action

2,3,4-Trihydroxybenzoic acid, also known as Pyrogallol-4-carboxylic acid, is a naturally occurring phenolic compound It’s known that phenolic compounds often interact with a variety of biological targets, including enzymes and cell receptors, due to their antioxidant properties .

Mode of Action

It’s known that phenolic compounds like this often exert their effects through their antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative damage to cells and tissues .

Biochemical Pathways

The biosynthesis of phenolic compounds like this compound involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of secondary metabolites in plants, including hydroxybenzoic acids

Pharmacokinetics

It’s known that the bioavailability of phenolic compounds can be influenced by factors such as their solubility, the presence of other compounds, and the characteristics of the gastrointestinal tract .

Result of Action

The molecular and cellular effects of this compound are likely related to its antioxidant properties . By neutralizing free radicals, this compound can help to prevent oxidative damage, which is associated with a variety of health problems, including inflammation, aging, and cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its solubility and therefore its bioavailability . Additionally, factors such as pH and temperature can influence its stability .

Safety and Hazards

2,3,4-Trihydroxybenzoic acid is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

From 2024 to 2030, the 2,3,4-Trihydroxybenzoic Acid market displays a consistent and positive growth direction, indicating a favorable outlook for the industry .

properties

IUPAC Name

2,3,4-trihydroxybenzoic acid
Source PubChem
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InChI

InChI=1S/C7H6O5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRSNXCXLSVPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
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DSSTOX Substance ID

DTXSID20209851
Record name 2,3,4-Trihydroxybenzoic acid
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Molecular Weight

170.12 g/mol
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CAS RN

610-02-6
Record name 2,3,4-Trihydroxybenzoic acid
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Record name 2,3,4-Trihydroxybenzoic acid
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Record name 2,3,4-trihydroxybenzoic acid
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Record name 2,3,4-TRIHYDROXYBENZOIC ACID
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Record name 2,3,4-Trihydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,3,4-Trihydroxybenzoic acid?

A1: this compound has a molecular formula of C7H6O5 and a molecular weight of 170.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers commonly use IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure of this compound. [, , ] Studies also utilize UV-Vis and fluorescence spectroscopy to analyze the compound, particularly when investigating its antioxidant properties. []

Q3: Is there information available on the stability of this compound under various conditions?

A3: While specific stability studies might be limited in the provided research, one study mentions the formation of a dihydrate form of the compound. [] This suggests the compound can interact with water molecules, potentially impacting its stability depending on storage conditions.

Q4: Are there any reports on the material compatibility of this compound?

A4: One study employed this compound as a charging and dispersing agent for electrophoretic deposition (EPD) of polyvinylidene fluoride (PVDF) and PVDF-silica composites. [] This application indicates its compatibility with these materials in a specific processing context.

Q5: Does this compound exhibit any catalytic properties?

A5: Research demonstrates that this compound participates in various reactions as a ligand or a reactant. For instance, it acts as a ligand in iron complexes, enhancing the reduction of polyhalogenated alkanes. [] It also acts as a reactant in bromate oxidative coupling reactions, enabling the spectrophotometric determination of vanadium. [, , ]

Q6: What are the applications of this compound based on its reactivity?

A6: this compound serves as a valuable reagent in analytical chemistry, particularly for the sensitive detection of vanadium in various matrices, including seawater, tap water, and biological samples. [, ]

Q7: How do structural modifications of this compound affect its activity?

A7: Studies exploring the inhibition of α-amylase by benzoic acid derivatives revealed that the hydroxyl group at the 2-position of the benzene ring significantly enhances inhibitory activity. [] Conversely, methoxylation at the 2-position and hydroxylation at the 5-position decrease the inhibitory effect. [] This highlights the importance of specific hydroxyl group positioning for optimal activity. Additionally, this compound acts as a substrate for polyphenol oxidase, while its close analogs with fewer hydroxyl groups function as inhibitors, showcasing the importance of the trihydroxy substitution pattern for substrate recognition. []

Q8: Which analytical techniques are used to characterize and quantify this compound?

A9: Researchers employ various methods to analyze this compound, including High-Performance Liquid Chromatography (HPLC), often coupled with photodiode-array (PDA) detection or mass spectrometry (MS) for identification and quantification. [, , ] Additionally, gas chromatography (GC) is used for separating and analyzing methyl ester derivatives of the compound. []

Q9: Is there any information about the environmental fate or degradation of this compound?

A11: One study investigated the oxidative degradation of 2,4-dihydroxybenzoic acid (a structural analog) using Fenton and photo-Fenton processes. [] This research offers valuable insights into the potential degradation pathways and products of related compounds, which may be relevant for understanding the environmental fate of this compound.

Q10: Are there any cross-disciplinary applications or research areas where this compound plays a role?

A12: this compound finds applications across various disciplines. In food chemistry, it plays a role in analyzing phenolic compounds in food items like honey and kiwifruit, contributing to understanding their nutritional and quality aspects. [, ] In environmental science, its use in studying the degradation of similar compounds like 2,4-dihydroxybenzoic acid provides valuable insights into potential environmental persistence and remediation strategies. []

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